Lipophilicity Differentiation: XLogP3 Comparison with Unsubstituted Pyridine and Mono-Methyl Analogs
The computed XLogP3 of N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide is 3.4 [1]. This value is substantially higher than that of the unsubstituted pyridine analog N-(pyridin-4-yl)-3-(trifluoromethyl)benzamide (estimated XLogP3 ≈ 2.5, based on removal of two methyl groups) and moderately higher than a hypothetical 2-methyl or 6-methyl mono-substituted variant (estimated XLogP3 ≈ 2.9–3.1). The 2,6-dimethyl substitution contributes approximately +0.9 log units to lipophilicity relative to the unsubstituted pyridine baseline, which is expected to enhance membrane permeability and protein binding potential.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Unsubstituted pyridine analog (N-(pyridin-4-yl)-3-(trifluoromethyl)benzamide): estimated XLogP3 ≈ 2.5; 2-methyl mono-substituted analog: estimated XLogP3 ≈ 2.9–3.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.9 vs. unsubstituted analog; ΔXLogP3 ≈ +0.3–0.5 vs. mono-methyl analogs |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm (2025.09.15 release); comparator values are estimated based on methyl group contributions |
Why This Matters
The 2,6-dimethyl pattern provides a distinctive lipophilicity window that cannot be achieved with unsubstituted or mono-substituted pyridine analogs, affecting compound solubility, permeability, and pharmacokinetic behavior in cellular and in vivo assays.
- [1] PubChem. N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide. PubChem CID 3801678. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3801678 View Source
